Field: Agrochemical and Pharmaceutical Industries
Application: Trifluoromethylpyridines (TFMP) and its derivatives, which may include compounds similar to the one , are used in the agrochemical and pharmaceutical industries.
Method: The synthesis and applications of these compounds involve various chemical reactions.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 225.64 g/mol. This compound is noted for its structural similarity to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other mental health disorders. The distinguishing feature of methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride is the presence of a trifluoromethoxy group, which significantly alters its chemical properties compared to fluoxetine, which has a trifluoromethyl group at a different position on the phenyl ring .
While specific biological activity data for methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride is limited, its structural relationship to fluoxetine suggests potential pharmacological effects related to serotonin modulation. Compounds with similar structures are often investigated for their roles in neuropharmacology and may exhibit activity as antidepressants or anxiolytics. The trifluoromethoxy substitution may influence binding affinity and selectivity for serotonin transporters, although empirical studies are necessary to confirm these effects .
The synthesis methods for methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride generally involve:
Due to the limited availability of detailed synthetic routes in literature, researchers often adapt existing methods used for related trifluoromethyl compounds .
Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride has applications primarily in:
Interaction studies involving methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride focus on its binding properties with various biological targets, particularly serotonin transporters. Given its structural similarity to fluoxetine, it is hypothesized that it may interact with similar pathways, but specific interaction profiles require further investigation through pharmacological assays and binding studies .
Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride can be compared with several similar compounds based on their structural features and biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Fluoxetine | CHFN | SSRI; trifluoromethyl group |
N-Methyl-3-(trifluoromethyl)benzylamine | CHFN | Similar structure; lacks trifluoromethoxy group |
Trifluoromethylpyridine derivatives | Varies | Used in agrochemicals; diverse biological activities |
Methyl-3-(trifluoromethoxy)benzylamine | CHFN | Closely related; different functional groups |
The uniqueness of methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride lies in its specific trifluoromethoxy substitution, which may impart distinct pharmacological properties compared to other fluorinated compounds like fluoxetine or N-methyl-3-(trifluoromethyl)benzylamine .